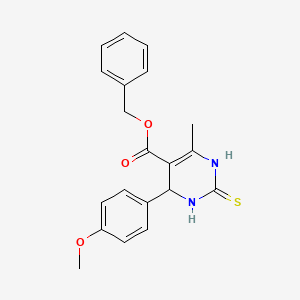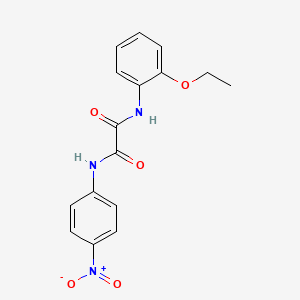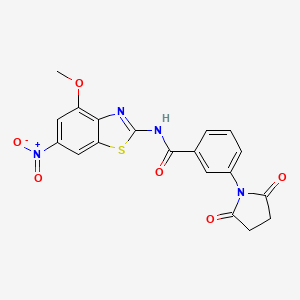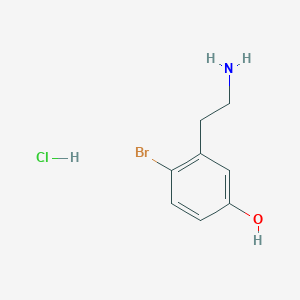
benzyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that includes a pyrimidine ring, which is a basic structure in many biological compounds, including nucleotides in DNA and RNA . It also contains a benzyl group and a methoxyphenyl group, which are common in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The pyrimidine ring, for example, is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur . For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, and the benzyl and methoxyphenyl groups might also be sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure . For example, the presence of the pyrimidine ring, benzyl group, and methoxyphenyl group might influence its solubility, melting point, and boiling point .科学的研究の応用
Synthesis and Structural Characterization
This compound and its derivatives are synthesized through various chemical reactions, including acid-catalyzed cyclocondensation, which involves thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes. The structural characterization includes single-crystal X-ray diffraction, indicating a conformation between boat, screw-boat, and twist-boat forms. This detailed structural analysis helps in understanding the molecular arrangement and potential reactivity of the compound (Sarojini et al., 2015).
Potential Biological Activities
Various derivatives of the compound have been synthesized and tested for different biological activities. For instance, derivatives have shown anti-inflammatory activity, tested through the carrageenan hind paw edema test, suggesting potential applications in treating inflammation-related conditions (Tozkoparan et al., 1998). Additionally, the synthesis and structural elucidation of related compounds have been explored for their fluorescent properties, indicating potential applications in material science for developing new fluorescent materials (Tang et al., 2010).
Synthesis of Related Compounds for Medicinal Chemistry
Research also includes the synthesis of novel compounds with potential anti-inflammatory and analgesic activities. This involves the creation of new heterocyclic compounds that have been tested as cyclooxygenase inhibitors and for their analgesic and anti-inflammatory properties, highlighting the compound's significance in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Advanced Materials Development
Further applications include the synthesis of polyimides with high refractive indices and small birefringences, indicating the compound's role in the development of materials with specific optical properties. This research demonstrates the compound's utility in creating materials with desirable thermomechanical and optical characteristics, suitable for advanced technology applications (Tapaswi et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
benzyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-17(19(23)25-12-14-6-4-3-5-7-14)18(22-20(26)21-13)15-8-10-16(24-2)11-9-15/h3-11,18H,12H2,1-2H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRNMGAFTYGZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-methylisoxazol-3-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B2760082.png)

![Methyl 5-[(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2760084.png)


![3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2760089.png)



![4-[[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2760097.png)
![1-ethyl-7-methyl-3-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2760099.png)
![N-(5-methylisoxazol-3-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2760100.png)
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2760101.png)